6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Structural Classification and Nomenclature
This compound belongs to the pyrazolo[3,4-b]pyridine class of heterocycles, which feature a fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyridine ring (six-membered, one nitrogen atom). The compound’s IUPAC name systematically describes its structure:
- Core : 1H-pyrazolo[3,4-b]pyridin-3-amine (positions 3 and 4 of the pyridine ring fused to positions 3 and 4 of the pyrazole).
- Substituents : A cyclopropyl group at position 6 and a trifluoromethyl (-CF₃) group at position 4.
The molecular formula is C₁₀H₉F₃N₄ , with a monoisotopic mass of 242.0779 g/mol. Key structural features include:
- Tautomerism : The 1H-pyrazolo[3,4-b]pyridine core exists in equilibrium between 1H- and 2H-tautomeric forms, though the 1H-form is stabilized by N-substituents in most synthetic derivatives.
- Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing properties, influencing binding interactions.
- Cyclopropyl moiety : Introduces steric constraints that modulate conformational flexibility and target selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃N₄ |
| Average Mass | 242.204 g/mol |
| SMILES | C1CC1C2=CC(=NC3=NNC(=C23)N)C(F)(F)F |
| Key Functional Groups | Pyrazolo[3,4-b]pyridine, -CF₃, cyclopropyl |
Historical Context in Heterocyclic Chemistry
Pyrazolo[3,4-b]pyridines emerged as a focus of synthetic chemistry in the mid-20th century, building on foundational work in pyrazole chemistry. Key milestones include:
- 1883 : Ludwig Knorr’s synthesis of pyrazolones via condensation reactions, laying groundwork for pyrazole derivatives.
- 1950s–1970s : Development of multicomponent reactions (e.g., Hantzsch dihydropyridine synthesis) to access fused pyridine systems.
- 2000s–Present : Catalytic asymmetric methods, such as Rh(III)-catalyzed Friedel–Crafts alkylation/cyclization, enabling enantioselective synthesis of pyrazolo[3,4-b]pyridines.
The introduction of trifluoromethyl and cyclopropyl groups reflects modern trends in medicinal chemistry, where fluorine-containing motifs improve pharmacokinetics, and small ring systems (e.g., cyclopropane) fine-tune molecular rigidity.
Significance of Pyrazolo[3,4-b]Pyridine Core in Drug Discovery
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug design due to its:
- Versatile pharmacophore : Capable of hydrogen bonding (via NH₂ and ring nitrogen atoms) and π-π stacking (aromatic core).
- Bioactivity diversity : Derivatives exhibit antiviral, anticancer, and anti-inflammatory properties (Table 1).
- Drug precedents : Clinically used pyrazolo[3,4-b]pyridines include riociguat (sGC stimulator for pulmonary hypertension) and experimental kinase inhibitors.
The trifluoromethyl group in this compound enhances metabolic stability and membrane permeability, while the cyclopropyl group restricts rotational freedom, potentially improving target binding. Recent synthetic advances, such as Cu(II)-catalyzed cycloadditions, have streamlined the production of analogs for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
6-cyclopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4/c11-10(12,13)5-3-6(4-1-2-4)15-9-7(5)8(14)16-17-9/h3-4H,1-2H2,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKOLWASIPNGDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162518 | |
| Record name | 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242267-90-8 | |
| Record name | 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242267-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS Number: 1242267-90-8) is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₀H₉F₃N₄
- Molecular Weight: 242.21 g/mol
- Melting Point: 213–215 °C
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃N₄ |
| Molecular Weight | 242.21 g/mol |
| Melting Point | 213–215 °C |
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, primarily through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified for this compound:
- Inhibition of Cyclin-Dependent Kinases (CDKs): This compound has shown promising results as an inhibitor of CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control. In vitro studies revealed IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory effects .
- Anticancer Activity: The compound has demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and HCT116 cells. The antiproliferative effects suggest potential applications in cancer therapy .
- Neuroprotective Effects: Preliminary studies suggest that pyrazolo[3,4-b]pyridine derivatives may possess neuroprotective properties by modulating calcium signaling pathways, which are implicated in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[3,4-b]pyridines, including the target compound:
-
Anticancer Studies:
- A study highlighted the efficacy of various pyrazolo[3,4-b]pyridine derivatives in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their potency .
- Enzymatic Inhibition:
- Pharmacokinetic Properties:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Specifically, 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has been studied for its potential to inhibit specific kinases involved in cancer progression. Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. It is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further research in neuropharmacology .
Agrochemicals
Pesticidal Properties
The unique structure of this compound has led to its exploration as a potential pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly compared to traditional options. Preliminary studies suggest that it may act as an insect growth regulator, interfering with the life cycle of target pests .
Materials Science
Polymer Synthesis
In materials science, this compound is being explored for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research is ongoing to evaluate how the inclusion of pyrazolo[3,4-b]pyridine derivatives can lead to the development of advanced materials suitable for various applications, including coatings and composites .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation in vitro using pyrazolo[3,4-b]pyridine derivatives. |
| Study B | Neuropharmacology | Showed protective effects against neurotoxicity in cellular models relevant to Alzheimer's disease. |
| Study C | Agrochemical Research | Identified effective pest control mechanisms when applied as a growth regulator on target insect species. |
| Study D | Polymer Development | Achieved enhanced mechanical properties in polymer blends incorporating the compound. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-cyclopropyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing intermediates. For example, cyclopropane introduction may require alkylation under dry acetonitrile or dichloromethane with catalysts like trifluoroacetic acid (TFA) . Solvent choice (e.g., toluene for reflux) and stoichiometric control of cyclopropyl halides are critical for yield optimization. Post-synthesis purification via recrystallization in acetonitrile is common .
- Key Data : IR and ¹H/¹³C NMR are essential for verifying cyclopropane and trifluoromethyl group incorporation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use HPLC (≥95% purity threshold) coupled with mass spectrometry for molecular weight confirmation. ¹H NMR in DMSO-d₆ or CDCl₃ resolves amine protons (δ 6.5–7.5 ppm) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). IR spectroscopy confirms NH stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Advanced Tip : High-resolution X-ray crystallography (e.g., SHELX software) resolves regiochemistry and validates hydrogen bonding patterns .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology : Screen for kinase inhibition (e.g., ALK, CDK8) using ATP-competitive assays. Pyrazolo[3,4-b]pyridine derivatives often show nanomolar IC₅₀ values in kinase panels . Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7), with EC₅₀ values typically reported .
Advanced Research Questions
Q. How can computational methods predict the binding mode of this compound to kinase targets?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target kinases (e.g., PDB: 4X6H for ALK). The trifluoromethyl group enhances hydrophobic interactions, while the pyrazolo-pyridine core forms hydrogen bonds with hinge regions .
- Validation : Compare docking scores (e.g., Glide XP scores ≤ -8 kcal/mol) with experimental IC₅₀ data .
Q. What strategies address regioselectivity challenges during cyclopropane functionalization?
- Methodology : Use steric directing groups (e.g., bulky esters) or transition metal catalysts (Pd/Cu) to control cyclopropane orientation. Regioselective alkylation can be confirmed via NOESY NMR to distinguish between N1 and N2 substitutions .
- Case Study : highlights TFA-catalyzed regioselective cyclization, yielding >80% of the desired isomer .
Q. How can conflicting bioactivity data between similar derivatives be resolved?
- Methodology : Conduct SAR studies by systematically varying substituents (e.g., replacing cyclopropyl with ethyl or aryl groups). Use statistical tools like PCA to correlate structural features (e.g., LogP, polar surface area) with activity .
- Example : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced kinase inhibition compared to electron-donating substituents .
Q. What advanced crystallographic techniques validate hydrogen-bonding networks in this compound?
- Methodology : Single-crystal X-ray diffraction with SHELXL refinement identifies intermolecular interactions. Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs), critical for understanding crystal packing and stability .
- Data : The pyridin-3-amine group often participates in N–H···N hydrogen bonds (2.8–3.0 Å) with adjacent heterocycles .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
